Sodium iodamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

It is particularly useful in imaging the uterus and fallopian tubes . The compound is known for its high iodine content, which makes it effective in blocking X-rays and providing clear imaging results.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium iodamide involves the iodination of a benzene ring, which can be achieved through substitution or addition reactions. The benzene ring is activated by electronegative groups, typically amine groups, to facilitate the iodination process . The reaction conditions often involve the use of iodine and a suitable solvent, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using large-scale reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade compound.

化学反応の分析

Types of Reactions

Sodium iodamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iodine.

Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.

Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions are typically carried out in aqueous or organic solvents, with temperature and pH being carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iodinated benzoic acids, while substitution reactions can produce halogenated derivatives of the original compound.

科学的研究の応用

Sodium iodamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving iodine chemistry.

Biology: Employed in biological studies to investigate the effects of iodinated compounds on biological systems.

Industry: Utilized in the production of other iodinated compounds and in various industrial processes requiring iodine.

作用機序

The mechanism of action of Sodium iodamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not contain iodine . This property makes it an effective contrast agent for imaging purposes. The compound is primarily excreted through the hepato-biliary system and concentrated in bile, which allows for the visualization of the gallbladder and biliary ducts .

類似化合物との比較

Similar Compounds

- Iohexol

- Iodixanol

- Ioversol

Comparison

The physicochemical properties, such as viscosity and osmolality, of these compounds can vary based on their chemical structures, iodine content, and ionic or non-ionic characteristics . Sodium iodamide’s specific formulation and iodine content make it particularly suitable for its intended medical applications.

特性

CAS番号 |

10098-82-5 |

|---|---|

分子式 |

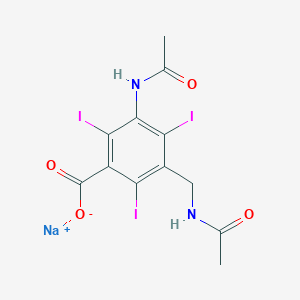

C12H10I3N2NaO4 |

分子量 |

649.92 g/mol |

IUPAC名 |

sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);/q;+1/p-1 |

InChIキー |

SJOULNBNMIRTRG-UHFFFAOYSA-M |

SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |

異性体SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |

正規SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |

Key on ui other cas no. |

10098-82-5 |

同義語 |

Iodamide Iodamide Sodium Iodomiron Odiston Uromiro |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。